(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate zinc
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Overview
Description
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate zinc is a zinc salt of a polyhydroxy carboxylic acid. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of multiple hydroxyl groups and a carboxylate group makes it a versatile compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate zinc typically involves the reaction of zinc salts with (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid. One common method is to dissolve zinc oxide or zinc carbonate in an aqueous solution of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid under controlled pH conditions. The reaction is usually carried out at room temperature, and the resulting product is purified through crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate zinc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate zinc has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a zinc supplement.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate zinc involves its interaction with various molecular targets and pathways:
Molecular Targets: Zinc ions released from the compound can interact with enzymes, proteins, and nucleic acids, influencing their activity and function.
Pathways Involved: The compound can modulate oxidative stress pathways, inflammatory responses, and cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
D-gluconate: A similar polyhydroxy carboxylic acid with applications in food and pharmaceuticals.
D-glucose: A simple sugar with similar structural features but different chemical properties.
D-heptagluconate: Another sugar carboxylate with distinct complexation properties.
Uniqueness
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate zinc is unique due to its specific arrangement of hydroxyl groups and its ability to form stable complexes with zinc ions. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C6H11O7Zn- |
---|---|
Molecular Weight |
260.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;zinc |
InChI |
InChI=1S/C6H12O7.Zn/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/p-1/t2-,3-,4+,5-;/m1./s1 |
InChI Key |
XVBMQCYSMOKXNC-JJKGCWMISA-M |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Zn] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn] |
Origin of Product |
United States |
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